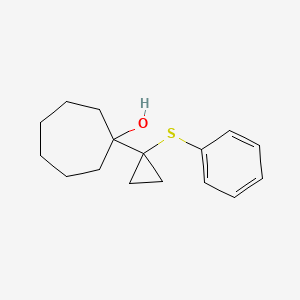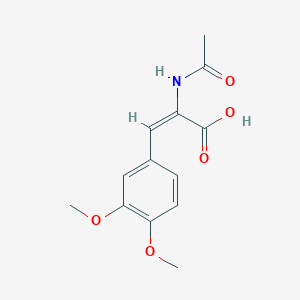
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a 4-(trifluoromethoxy)phenyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a 2,4-diamino-5-(4-(trifluoromethoxy)phenyl)pyrimidine derivative .
Applications De Recherche Scientifique
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity.
Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group, which affects its reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Used as a precursor in the synthesis of the target compound.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different ring structures and properties.
Uniqueness
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to the combination of its pyrimidine core and the 4-(trifluoromethoxy)phenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological or material functions.
Propriétés
Formule moléculaire |
C11H5Cl2F3N2O |
|---|---|
Poids moléculaire |
309.07 g/mol |
Nom IUPAC |
2,4-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)19-11(14,15)16/h1-5H |
Clé InChI |
BBTSPMREDLDYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N=C2Cl)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



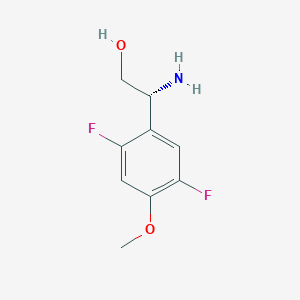
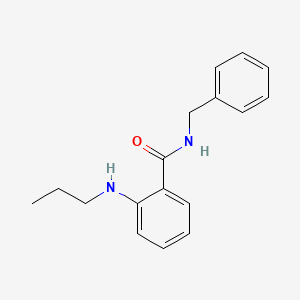
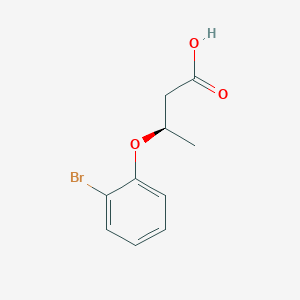
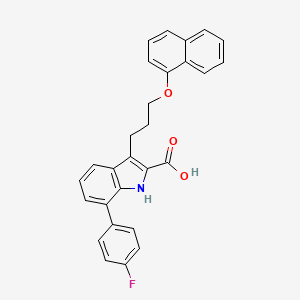

![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
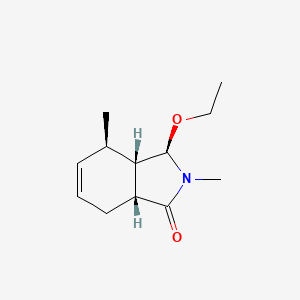
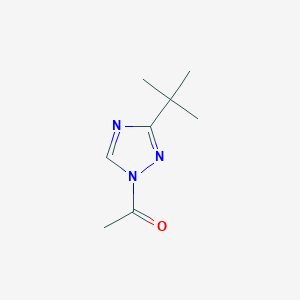

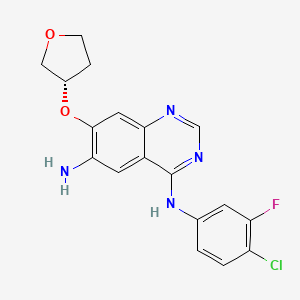
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
